5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione

Bismuth subcarbonate nanotubes Antibacterial nanomaterials Helicobacter pylori inhibition

5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione, systematically referred to as bismuth(III) citrate (CAS 813-93-4, molecular formula BiC₆H₅O₇, MW 398.08 g/mol), is a well-defined main-group metal coordination complex in which a single Bi(III) center is chelated by one citrate(3−) ligand within a bicyclic framework. The compound exists as a white crystalline powder with a decomposition point of 300 °C and a density of 0.94 g/mL at 25 °C.

Molecular Formula C6H5BiO7
Molecular Weight 398.08 g/mol
Cat. No. B12059340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione
Molecular FormulaC6H5BiO7
Molecular Weight398.08 g/mol
Structural Identifiers
SMILESC1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O
InChIInChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3
InChIKeyANERHPOLUMFRDC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione (Bismuth Citrate): Procurement-Relevant Identity, Grade Differentiation, and Comparator Landscape


5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione, systematically referred to as bismuth(III) citrate (CAS 813-93-4, molecular formula BiC₆H₅O₇, MW 398.08 g/mol), is a well-defined main-group metal coordination complex in which a single Bi(III) center is chelated by one citrate(3−) ligand within a bicyclic framework . The compound exists as a white crystalline powder with a decomposition point of 300 °C and a density of 0.94 g/mL at 25 °C . It is commercially available in two distinct specification tiers: a USP/pharmaceutical grade (49–54% Bi assay) and a high-purity research grade (≥99.99% trace metals basis, −325 mesh particle size), the latter being essential for reproducible nanomaterial synthesis and analytical applications . Its closest in-class analogs include colloidal bismuth subcitrate (CBS/tripotassium dicitrato bismuthate, CAS 57644-54-9), ranitidine bismuth citrate (RBC, CAS 128345-62-0), bismuth subsalicylate (CAS 14882-18-9), bismuth subnitrate, and bismuth(III) nitrate pentahydrate [1].

Why Bismuth Citrate (CAS 813-93-4) Cannot Be Generically Substituted by Other Bismuth Salts in Research and Industrial Procurement


Although numerous bismuth compounds share overlapping therapeutic indications—particularly in Helicobacter pylori eradication and peptic ulcer management—their physicochemical properties, bioavailability, and functional utility as research reagents diverge dramatically. Colloidal bismuth subcitrate (CBS) is an amorphous, compositionally variable polymer assembled from bismuth citrate dimeric units, whereas bismuth citrate itself is a discrete, crystalline stoichiometric compound (BiC₆H₅O₇) whose defined structure enables applications that CBS cannot fulfill, such as serving as a reproducible precursor for nanotube fabrication [1]. Bismuth subnitrate and bismuth subsalicylate exhibit far lower aqueous solubility and gastrointestinal absorption (<0.01% vs. >0.5% of oral dose) [2], rendering them unsuitable for applications requiring controlled bismuth release. Furthermore, bismuth citrate at 99.99% trace metals purity provides a level of elemental reproducibility unattainable with pharmaceutical-grade bismuth preparations (typically 49–54% Bi assay), a distinction that is critical for nanomaterial synthesis, solid-phase extraction method development, and catalysis research . Substituting an alternative bismuth salt without accounting for these differences in stoichiometry, purity, solubility, and structural definition risks experimental irreproducibility, altered bioactivity profiles, or outright failure of the intended application.

Quantitative Differentiation Evidence for Bismuth Citrate (CAS 813-93-4): Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Bismuth Citrate as the Exclusive Precursor for Uniform (BiO)₂CO₃ Nanotubes with Quantified Anti-H. pylori Activity

Bismuth citrate is the demonstrated precursor for fabricating bismuth subcarbonate ((BiO)₂CO₃) nanotube arrays with uniform diameters of 3–5 nm. These nanotubes exhibit 50% inhibition of Helicobacter pylori at a concentration of 10 µg mL⁻¹ [1]. By contrast, bismuth subcarbonate nanoparticles prepared via water-in-oil microemulsion using alternative bismuth sources yield different morphologies and size distributions, and bismuth subsalicylate and bismuth subnitrate do not generate comparable nanotube architectures under analogous solvothermal conditions [2]. The uniform nanotube morphology is directly attributable to the molecular structure of the bismuth citrate precursor, which provides a controlled bismuth release during solvothermal processing.

Bismuth subcarbonate nanotubes Antibacterial nanomaterials Helicobacter pylori inhibition

Superior Photocatalytic Activity of C/Bi/α-Bi₂O₃ Derived from Bismuth Citrate vs. Conventional Bi₂O₃ Polymorphs

Calcination of bismuth citrate at 450 °C under N₂ atmosphere produces a C/Bi/α-Bi₂O₃ composite that exhibits superior visible-light photocatalytic activity for both methyl orange (MO) and malachite green (MG) degradation compared with α-Bi₂O₃ and β-Bi₂O₃ obtained by conventional calcination in air at 350 °C and above 450 °C, respectively [1]. The residual carbon and metallic Bi nanoparticles generated in situ from the citrate ligand enhance visible-light absorption, generate hot charge carriers, and boost electron migration efficiency—effects that are not observed when using bismuth nitrate as the precursor. Additionally, the as-prepared α-Bi₂O₃ exhibits a maximum adsorption capacity of 312 mg/g for MG with the assistance of trace EDTA-2Na [1]. The C/Bi/α-Bi₂O₃ composite also demonstrates good stability and recyclability across multiple photocatalytic and adsorption cycles.

Photocatalysis Bismuth oxide polymorphs Visible-light dye degradation

High-Purity Grade (99.99% Trace Metals Basis) Enables Reproducible SPE Method Development and Nanomaterial Synthesis

Bismuth citrate powder at 99.99% trace metals purity and −325 mesh particle size has been employed as a novel sorbent in micro-spin columns for the selective solid-phase extraction (SPE) of galloyl- and caffeoylquinic acids from natural sources including Galphimia glauca and Arnicae flos [1]. The sorbent leverages electrostatic interactions with carboxylic acid moieties, providing selectivity that is unattainable with purely hydrophobic (C18) or hydrophilic (silica) stationary phases. In comparative testing against commercial sorbents, bismuth citrate-based SPE demonstrated high recovery and selectivity for target phenolic acids [1]. The 99.99% trace metals purity grade ensures that trace metal contaminants do not interfere with the electrostatic binding mechanism or subsequent analytical quantification—a requirement that pharmaceutical/USP-grade bismuth citrate (49–54% Bi assay) cannot satisfy due to its higher and less controlled impurity profile .

Solid-phase extraction Phenolic acid isolation High-purity metal reagents

Bismuth Citrate as a Lead-Free Ballistic Modifier Replacing PbO in Double-Base Propellants

Bismuth citrate (CIT-Bi) has been demonstrated to function as an effective lead-free ballistic modifier in double-base propellant formulations, capable of replacing conventional lead oxide (PbO) while maintaining the principal thermal and physical properties of the propellant [1]. Thermal analysis (TG-DTG, DSC) established that the major decomposition reaction of bismuth citrate proceeds with an apparent activation energy (Eₐ) of 213.82 kJ/mol and a pre-exponential factor of 1.016 × 10³ s⁻¹ [2]. When incorporated into double-base propellant formulations, CIT-Bi markedly increases the burning rate and reduces the pressure exponent; the catalytic efficiency is further enhanced when CIT-Bi is combined with a small amount of carbon black (CB) [2]. In a direct comparative study, bismuth(III) citrate, bismuth subnitrate, and bismuth(III) oxide were evaluated alongside lead oxide as ballistic modifiers. Results confirmed that lead oxide could be replaced by bismuth salts without significant shifts in propellant thermal behavior, with bismuth citrate providing the most balanced performance profile [1].

Solid rocket propellant Burning rate catalyst Lead-free ballistic modifier

Defined Stoichiometric Identity (BiC₆H₅O₇) vs. Amorphous Colloidal Bismuth Subcitrate Enabling Reproducible Research-Grade Applications

Bismuth citrate (BiC₆H₅O₇) possesses a well-defined 1:1 Bi:citrate stoichiometry and a characterized crystal structure with a decomposition point of 300 °C and density of 0.94 g/mL at 25 °C . In contrast, colloidal bismuth subcitrate (CBS, De-Nol®) is an amorphous, compositionally heterogeneous polymer assembled from [Bi(cit)]₂ dimeric units bridged by citrate(4−) anions, with variable potassium/ammonium cation content and hydration state [1]. Spectroscopic and thermal analysis studies that directly compared crystalline bismuth citrate compounds with commercial CBS revealed that CBS likely contains [Bi(cit)]₂ units aggregated into networks separated by cations and water molecules, structurally analogous to but compositionally less defined than crystalline bismuth citrate [1]. This compositional variability of CBS precludes its use as a stoichiometric reagent in applications where precise Bi:citrate molar ratios are required, such as in the synthesis of radiolabeled Bi(III) compounds or in quantitative structure–activity relationship studies of bismuth-based enzyme inhibitors [2].

Stoichiometric bismuth complex Colloidal bismuth subcitrate comparison Research reagent reproducibility

Bismuth Citrate-Derived Bismuth Oxo Citrate Photocatalyst Achieves Total Decolorization of Reactive Blue 19 in Under 10 Minutes vs. TiO₂ P25 Baseline

Bismuth oxo citrate, synthesized by facile precipitation from bismuth citrate followed by calcination at 200 °C, achieved total decolorization of the anthraquinone dye Reactive Blue 19 (RB19) in less than 10 minutes under optimized photocatalytic conditions, a rate significantly faster than that of the widely used benchmark photocatalyst TiO₂ P25 (Degussa) [1]. The bismuth oxo citrate photocatalyst was characterized by a specific surface area (SSA) of 8.92 m² g⁻¹ and exhibited higher photocatalytic activity than other bismuth-based photocatalysts reported in the literature [1]. Optimal performance was achieved at pH 2 with a photocatalyst dose of 250 mg dm⁻³, and the decolorization kinetics followed the Langmuir–Hinshelwood model with pseudo-first-order reaction rate behavior. The photocatalyst also demonstrated good reusability across multiple cycles [1]. This performance positions bismuth citrate as a strategic precursor for synthesizing bismuth oxo citrate photocatalysts that outperform the TiO₂ P25 industry standard for specific dye degradation applications.

Bismuth oxo citrate photocatalyst Reactive dye degradation Advanced oxidation processes

Optimal Procurement and Application Scenarios for Bismuth Citrate (CAS 813-93-4) Based on Verified Differentiation Evidence


Synthesis of Monodisperse (BiO)₂CO₃ Nanotubes for Targeted Anti-H. pylori Biomaterials

Procure 99.99% trace metals grade bismuth citrate (−325 mesh) for solvothermal fabrication of bismuth subcarbonate nanotubes with uniform 3–5 nm diameters. The resulting nanotubes exhibit validated anti-H. pylori activity (IC₅₀ = 10 µg mL⁻¹), making this precursor the only documented route to monodisperse (BiO)₂CO₃ nanotube arrays for biomedical device coating or targeted antimicrobial nanomaterial development [1]. Do not substitute with bismuth nitrate or bismuth subsalicylate, as these precursors do not yield comparable nanotube morphologies under analogous solvothermal conditions.

Preparation of C/Bi/α-Bi₂O₃ Composite Photocatalysts with Enhanced Visible-Light Activity for Organic Pollutant Degradation

Use bismuth citrate as the single-source precursor for calcination at 450 °C under N₂ to obtain C/Bi/α-Bi₂O₃ composite photocatalysts. This material outperforms both α-Bi₂O₃ and β-Bi₂O₃ (prepared from conventional bismuth sources) in visible-light-driven degradation of methyl orange and malachite green, and achieves a maximum MG adsorption capacity of 312 mg/g [1]. The in situ carbon doping and metallic Bi nanoparticle formation—unique to the citrate precursor—eliminate the need for post-synthetic noble metal decoration or additional carbon doping steps.

Lead-Free Ballistic Modification of Double-Base Solid Rocket Propellants

Incorporate bismuth citrate (CIT-Bi) into nitrocellulose-based double-base propellant formulations as a direct replacement for lead oxide (PbO). The major decomposition reaction proceeds with Eₐ = 213.82 kJ/mol, and CIT-Bi markedly increases burning rate while reducing the pressure exponent. Catalytic efficiency is further enhanced when CIT-Bi is combined with carbon black [1]. DTA/DSC comparative studies confirm that bismuth citrate maintains the principal thermal and physical properties of the propellant without the environmental and occupational toxicity concerns associated with lead-based modifiers [2].

Selective Solid-Phase Extraction of Galloyl- and Caffeoylquinic Acids from Botanical Matrices

Employ 99.99% trace metals bismuth citrate powder (−325 mesh) as a novel electrostatic-interaction-based SPE sorbent in micro-spin columns for the selective isolation of pharmacologically active galloyl- and caffeoylquinic acids (including the anti-HIV agent tetragalloylquinic acid) from complex plant extracts such as Galphimia glauca and Arnicae flos [1]. The electrostatic binding mechanism provides selectivity for carboxylic acid-containing phenolics that is not achievable with conventional C18 or silica sorbents. The 99.99% purity grade is essential for minimizing trace metal interference in downstream HPLC-UV or LC-MS quantification.

Quote Request

Request a Quote for 5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.